3-Amino-4-methoxybenzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

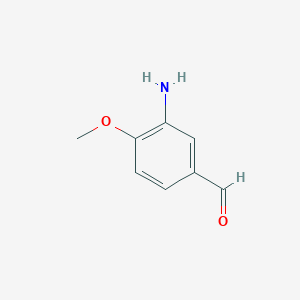

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVKDLWPHIKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566542 | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-10-6 | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-methoxybenzaldehyde

CAS Number: 351003-10-6

This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzaldehyde, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details a common synthetic route with an experimental protocol, and explores its applications, particularly in the synthesis of Schiff bases.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 351003-10-6 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 52.3 Ų | [1][2] |

Synthesis

A common and logical synthetic pathway to this compound involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzaldehyde.[3] This transformation is a standard procedure in organic chemistry.

Experimental Protocol: Reduction of 4-methoxy-3-nitrobenzaldehyde

The following is a representative experimental protocol for the reduction of a nitrobenzaldehyde to an aminobenzaldehyde, adapted from established chemical literature.[4] This specific protocol would need to be optimized for the synthesis of this compound.

Materials:

-

4-methoxy-3-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄) or Palladium on carbon (Pd-C) and a hydrogen source

-

An appropriate solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-methoxy-3-nitrobenzaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reducing Agent:

-

For Sodium Borohydride: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

-

For Catalytic Hydrogenation: Add a catalytic amount of 10% Pd-C to the solution.

-

-

Reaction:

-

For Sodium Borohydride: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

For Catalytic Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously until the starting material is consumed.

-

-

Work-up:

-

For Sodium Borohydride: Quench the reaction by the slow addition of water.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Table 2: Representative Reaction Parameters

| Parameter | Condition |

| Reactant | 4-methoxy-3-nitrobenzaldehyde |

| Reducing Agent | Sodium Borohydride or H₂/Pd-C |

| Solvent | Methanol, Ethanol, or Ethyl Acetate |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Varies (monitor by TLC) |

Applications in Drug Development and Organic Synthesis

While specific drug candidates originating from this compound are not widely reported, its structural motifs are present in various biologically active molecules. Its primary utility lies in its role as a versatile intermediate.[5] The amino and aldehyde groups allow for the construction of more complex molecular architectures, particularly through the formation of Schiff bases.

Schiff Base Synthesis

Schiff bases, compounds containing a carbon-nitrogen double bond, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[6][7][8] this compound can react with various primary amines to form a diverse library of Schiff base derivatives.

Experimental Protocol: General Schiff Base Synthesis

The following is a general procedure for the synthesis of a Schiff base from an aldehyde and a primary amine, which can be adapted for this compound.[9]

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted aniline)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve equimolar amounts of this compound and the primary amine in ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Table 3: Representative Reagents for Schiff Base Synthesis

| Reactant 1 | Reactant 2 (Example Primary Amines) |

| This compound | Aniline |

| p-Toluidine | |

| 4-Fluoroaniline | |

| Aminobenzoic acid |

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel Schiff bases and other complex molecules relevant to drug discovery. While detailed experimental data for this specific compound is limited, its synthesis and reactivity can be inferred from established chemical principles and the behavior of closely related analogues. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its applications.

References

- 1. This compound | C8H9NO2 | CID 14984642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. nbinno.com [nbinno.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-Amino-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-4-methoxybenzaldehyde, a key intermediate in organic synthesis. Its molecular characteristics make it a valuable building block in the development of novel compounds within the pharmaceutical and chemical industries.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₉NO₂.[1] Its structure features an amino group and a methoxy group attached to the benzene ring, ortho and para to the aldehyde functionality, respectively. These functional groups contribute to its specific reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear reference for experimental and computational applications.

| Property | Value | Source |

| Molecular Weight | 151.16 g/mol | [2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| CAS Number | 351003-10-6 | [2] |

| XLogP3 | 0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [2] |

| Exact Mass | 151.063328530 Da | [2] |

Synthetic Pathways and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for process development and the creation of novel derivatives. A common synthetic route involves the reduction of a nitro group and methoxylation of a precursor. The following is a representative protocol adapted from the synthesis of a structurally related compound, 3-amino-4-methoxybenzanilide, which illustrates the key chemical transformations.[3]

Representative Synthesis Protocol

Objective: To outline a plausible multi-step synthesis for a 3-amino-4-methoxy-substituted benzene ring, which is the core of this compound.

Materials:

-

3-Nitro-4-chlorobenzoic acid

-

Thionyl chloride or Triphenyl phosphite

-

Aniline (or a suitable protecting group for the carboxylic acid)

-

Methanol

-

Sodium hydroxide or Potassium hydroxide

-

A suitable reducing agent (e.g., Iron powder in acidic medium, catalytic hydrogenation)

-

Appropriate solvents (e.g., Chlorobenzene, Toluene)

Methodology:

-

Amidation of 3-Nitro-4-chlorobenzoic acid:

-

In a reaction vessel, dissolve 3-nitro-4-chlorobenzoic acid in a suitable solvent like chlorobenzene.

-

Add aniline and a reagent to facilitate amide bond formation, such as thionyl chloride or triphenyl phosphite.[4]

-

Heat the mixture to reflux (e.g., 100-115°C) for several hours.[4]

-

After the reaction is complete, cool the mixture and isolate the product, 3-nitro-4-chlorobenzanilide, by filtration and drying.[4]

-

-

Methoxylation:

-

In a separate reaction flask, dissolve the 3-nitro-4-chlorobenzanilide in methanol.

-

Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.[3]

-

Heat the mixture to reflux for several hours to facilitate the nucleophilic substitution of the chlorine atom with a methoxy group, yielding 3-nitro-4-methoxybenzanilide.[3][4]

-

Cool the reaction mixture and isolate the product by filtration, washing with water, and drying.[4]

-

-

Reduction of the Nitro Group:

-

The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, such as catalytic hydrogenation or using a reducing agent like iron powder in an acidic medium.

-

This reduction step would convert the 3-nitro-4-methoxy intermediate to the desired 3-amino-4-methoxy functionality.

-

Note: This protocol is illustrative for the synthesis of the core substituted ring. For the synthesis of this compound specifically, the carboxylic acid derivative would need to be converted to an aldehyde, a step that would be planned in the overall synthetic strategy.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of a 3-amino-4-methoxy substituted aromatic compound, based on the principles outlined in the experimental protocol.

Caption: A logical workflow for the synthesis of a 3-amino-4-methoxy substituted aromatic compound.

Applications in Drug Development

Benzaldehyde and its derivatives are important precursors in the synthesis of a wide range of pharmaceutical compounds.[5] For instance, substituted benzaldehydes are used in the synthesis of Schiff bases, which have been investigated for their biological activities.[5] Furthermore, the benzaldehyde core structure is found in molecules that can act as absorption promoters, potentially enhancing the bioavailability of certain drugs.[6] The specific substitution pattern of this compound makes it a candidate for the development of compounds targeting various biological pathways, and its functional groups allow for diverse chemical modifications.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H9NO2 | CID 14984642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 4. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-羟基-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of 3-Amino-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-4-methoxybenzaldehyde (CAS No: 351003-10-6), a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. This document consolidates available data on its physicochemical properties, spectral characteristics, reactivity, and safety considerations. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide also draws upon theoretical predictions and data from analogous compounds to provide a broader understanding of its chemical nature.

Chemical and Physical Properties

This compound is a multifaceted organic compound featuring an aldehyde, an amino, and a methoxy group attached to a benzene ring. These functional groups dictate its chemical behavior and physical characteristics. While experimental data for some properties are not widely reported, a combination of supplier information and computational predictions offers valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| CAS Number | 351003-10-6 | ChemScene[2] |

| Appearance | Not explicitly reported; likely a solid | General knowledge of similar compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in polar organic solvents | Inferred from analogous compounds |

| XLogP3 | 0.7 | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

| Purity (from supplier) | ≥98% | ChemScene[2] |

| Storage Conditions | 4°C, stored under nitrogen | ChemScene[2] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet between 9-10 ppm), aromatic protons (in the range of 6-8 ppm, with splitting patterns influenced by the substitution), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino group protons (a broad singlet, the chemical shift of which can vary).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm). Aromatic carbons will appear between 110-160 ppm, and the methoxy carbon will resonate around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-O stretching of the methoxy group, and C-H stretching and bending vibrations for the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages.

Synthesis and Reactivity

Synthesis

A common synthetic route to aminobenzaldehydes involves a two-step process: nitration of a substituted benzaldehyde followed by the reduction of the nitro group. For this compound, a plausible synthetic pathway would start from 4-methoxybenzaldehyde (p-anisaldehyde).

Workflow for a Plausible Synthesis of this compound

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol (General, adapted from related syntheses):

Step 1: Nitration of 4-Methoxybenzaldehyde A solution of 4-methoxybenzaldehyde in a suitable solvent (e.g., concentrated sulfuric acid) is cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto ice. The precipitated 3-nitro-4-methoxybenzaldehyde is collected by filtration, washed, and dried.

Step 2: Reduction of 3-Nitro-4-methoxybenzaldehyde The nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amino group. The reaction progress is monitored, and upon completion, the product is isolated and purified, for instance, by extraction and crystallization.

Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases (imines).

-

Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic aromatic substitution reactions.

-

Aromatic Ring: The presence of both an activating amino group and a moderately activating methoxy group makes the aromatic ring susceptible to electrophilic substitution. The positions of substitution will be directed by these groups.

Aminobenzaldehydes are known to be prone to self-condensation reactions, which can lead to the formation of polymeric materials, especially under certain conditions of heat or catalysis.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented, the aminobenzaldehyde scaffold is present in various biologically active molecules. Derivatives of substituted aminobenzaldehydes have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The presence of the amino and aldehyde groups provides reactive handles for the synthesis of more complex molecules with potential pharmacological properties. For instance, condensation with (thio)semicarbazides can yield (thio)semicarbazone derivatives, a class of compounds known to exhibit a wide range of biological activities.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the synthesis and biological evaluation of derivatives.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds such as other aminobenzaldehydes and vanillin derivatives, the following general precautions should be observed:

-

Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .[3]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing.[3]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. While a comprehensive experimental dataset for its chemical and physical properties is currently lacking in the public domain, this guide provides a foundational understanding based on available information and analogies to related structures. Further research is warranted to fully characterize this compound and explore its potential applications.

References

Synthesis of 3-Amino-4-methoxybenzaldehyde: A Technical Guide

This technical guide provides an in-depth overview of the core synthesis pathway for 3-Amino-4-methoxybenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its structure, featuring an amino, a methoxy, and a formyl group on a benzene ring, allows for diverse chemical modifications. This guide focuses on the most common and efficient synthesis route, which proceeds through a two-step process starting from 4-methoxybenzaldehyde (p-anisaldehyde).

Core Synthesis Pathway

The primary synthetic route to this compound involves two sequential reactions:

-

Electrophilic Nitration: The nitration of 4-methoxybenzaldehyde introduces a nitro group onto the aromatic ring, yielding 4-methoxy-3-nitrobenzaldehyde.

-

Reduction of the Nitro Group: The subsequent reduction of the nitro group in 4-methoxy-3-nitrobenzaldehyde affords the final product, this compound.

Step 1: Nitration of 4-Methoxybenzaldehyde

The first step is the electrophilic aromatic substitution reaction where 4-methoxybenzaldehyde is nitrated to form 4-methoxy-3-nitrobenzaldehyde. The methoxy group is an ortho-, para-directing activator. However, due to steric hindrance from the bulky aldehyde group, the nitration occurs predominantly at the ortho position (position 3).

Experimental Protocol: Nitration

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to between -15°C and -8°C.[1]

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature.

-

Dissolve 4-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid and add this solution to the dropping funnel.

-

Add the 4-methoxybenzaldehyde solution dropwise to the nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not rise above -5°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

A yellow precipitate of 4-methoxy-3-nitrobenzaldehyde will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 4-methoxy-3-nitrobenzaldehyde.

Quantitative Data: Nitration

| Parameter | Value | Reference |

| Temperature | -15°C to -8°C | [1] |

| Major Product | 4-methoxy-3-nitrobenzaldehyde | [1] |

| By-products at higher temp. | 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole | [1] |

| Typical Yield | ~85-95% | General expectation for this reaction |

| Purity after recrystallization | >97% |

Step 2: Reduction of 4-methoxy-3-nitrobenzaldehyde

The second step involves the reduction of the nitro group of 4-methoxy-3-nitrobenzaldehyde to an amino group to yield the final product. Several methods can be employed for this transformation, with the most common being catalytic hydrogenation or the use of a metal in acidic media.

Experimental Protocols: Reduction

Two common and effective methods for the reduction are presented below.

Materials:

-

4-methoxy-3-nitrobenzaldehyde

-

Palladium on Carbon (10% Pd/C) or Platinum(IV) oxide (PtO2)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 4-methoxy-3-nitrobenzaldehyde in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C or PtO₂ to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Materials:

-

4-methoxy-3-nitrobenzaldehyde

-

Iron Powder (Fe)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate or Sodium Hydroxide solution

Procedure:

-

In a round-bottom flask, suspend 4-methoxy-3-nitrobenzaldehyde and iron powder in a mixture of ethanol and water.[2]

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid or acetic acid dropwise to the refluxing mixture.[2]

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through Celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and water, then basify with a saturated sodium bicarbonate or dilute sodium hydroxide solution to precipitate any remaining iron salts.[2]

-

Filter again if necessary, then separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data: Reduction

| Parameter | Method A (Catalytic Hydrogenation) | Method B (Béchamp Reduction) | Reference |

| Catalyst/Reagent | Pd/C, PtO₂, or Ni nanoparticles | Fe/HCl or Fe/Acetic Acid | [3][4] |

| Solvent | Ethanol, Ethyl Acetate | Ethanol/Water | [2] |

| Temperature | Room Temperature | Reflux | [2] |

| Typical Yield | >90% | 80-95% | General expectation |

| Purity | Generally high | May require more extensive purification | |

| Selectivity | High for the nitro group | High for the nitro group | [3] |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Yellowish to brownish crystalline powder |

| Melting Point | 88-92 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.75 (s, 1H, CHO), 7.29 (d, J=1.8 Hz, 1H, Ar-H), 7.17 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 6.90 (d, J=8.2 Hz, 1H, Ar-H), 4.0 (br s, 2H, NH₂), 3.91 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 190.9, 150.2, 140.5, 127.2, 124.9, 112.3, 109.8, 55.8 |

| IR (KBr, cm⁻¹) ν | 3470, 3370 (N-H), 1670 (C=O), 1590, 1520 (C=C) |

Conclusion

The synthesis of this compound from 4-methoxybenzaldehyde is a robust and high-yielding process. The two-step pathway involving nitration followed by reduction is the most direct and widely used method. Careful control of reaction conditions, particularly temperature during nitration, is crucial for maximizing the yield of the desired product and minimizing the formation of by-products. The choice of reduction method can be adapted based on the available equipment and desired purity of the final product.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Amino-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzaldehyde, with the IUPAC name This compound , is an aromatic organic compound that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring an aldehyde group, an amino group, and a methoxy group on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including Schiff bases, chalcones, and various heterocyclic compounds. These derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 351003-10-6 | [1] |

| Appearance | Typically a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents | N/A |

Synthesis

A common and effective method for the synthesis of this compound involves the reduction of its nitro precursor, 3-nitro-4-methoxybenzaldehyde. This transformation is a standard procedure in organic chemistry and can be achieved using various reducing agents.

Experimental Protocol: Reduction of 3-Nitro-4-methoxybenzaldehyde

Objective: To synthesize this compound by the reduction of 3-nitro-4-methoxybenzaldehyde.

Materials:

-

3-nitro-4-methoxybenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

-

In a round-bottom flask, a mixture of 3-nitro-4-methoxybenzaldehyde (1 equivalent) and iron powder (3-5 equivalents) is suspended in a mixture of ethanol and water.

-

Ammonium chloride (1.2 equivalents) is added to the suspension.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Applications in Drug Development

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of various biologically active compounds. Its derivatives, particularly Schiff bases and chalcones, have been investigated for their potential as anticancer and antimicrobial agents.

Schiff Base Derivatives

The reaction of the amino group of this compound with various aldehydes or ketones yields Schiff bases. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The imine linkage in Schiff bases is often crucial for their biological activity.

Chalcone Derivatives

Chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound. These compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, research on its parent compound, benzaldehyde, provides valuable insights. Benzaldehyde has been shown to suppress multiple signaling pathways that are often dysregulated in cancer cells.[5] These include the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[5] This suppression is thought to be mediated through the regulation of 14-3-3ζ-mediated protein-protein interactions.[5] Given the structural similarity, it is plausible that this compound and its derivatives could exert their biological effects through similar mechanisms.

Hypothesized Signaling Pathway Inhibition:

Potential inhibition of cancer-related signaling pathways.

Conclusion

This compound is a key building block in synthetic organic and medicinal chemistry. Its facile synthesis and the diverse biological activities of its derivatives make it a compound of significant interest for drug discovery and development. Further research into the specific mechanisms of action of its derivatives is warranted to fully exploit their therapeutic potential. The exploration of its impact on key signaling pathways, such as those implicated in cancer, will be a critical area of future investigation.

References

- 1. This compound | C8H9NO2 | CID 14984642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Amino-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 3-Amino-4-methoxybenzaldehyde (C₈H₉NO₂), a key aromatic building block in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. The information herein serves as a robust reference for the characterization and quality control of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure, which features an aldehyde, a primary amine, and a methoxy group on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.8 | Singlet (s) | 1H | Aldehyde (-CHO) | Expected to be the most downfield signal due to the deshielding effect of the carbonyl group. |

| ~7.3-7.5 | Multiplet (m) | 2H | Aromatic (H-2, H-6) | The protons ortho and meta to the aldehyde group will show complex splitting patterns. |

| ~6.9 | Doublet (d) | 1H | Aromatic (H-5) | The proton ortho to the methoxy group will be shifted upfield. |

| ~4.5-5.5 | Broad Singlet (br s) | 2H | Amine (-NH₂) | The chemical shift can vary and the peak is often broad. Signal may disappear upon D₂O exchange. |

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | A characteristic singlet for the methyl protons of the methoxy group. |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~190 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded. |

| ~150-155 | C-O (Aromatic) | The carbon atom attached to the methoxy group. |

| ~145-150 | C-N (Aromatic) | The carbon atom attached to the amino group. |

| ~125-130 | C-CHO (Aromatic) | The carbon atom to which the aldehyde group is attached. |

| ~120-125 | CH (Aromatic) | Aromatic methine carbons. |

| ~110-115 | CH (Aromatic) | Aromatic methine carbons. |

| ~108-112 | CH (Aromatic) | Aromatic methine carbons. |

| ~55-60 | -OCH₃ (Methoxy) | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Primary and secondary amines can be identified by a characteristic N–H stretching absorption in the 3300 to 3500 cm–1 range of the IR spectrum[1]. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching[2][3].

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450-3300 | Medium | N-H (Amine) | Asymmetric and symmetric stretching (two bands expected for a primary amine) |

| 3100-3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| 2950-2850 | Medium-Weak | C-H (Aldehyde) | Stretching |

| ~1700 | Strong | C=O (Aldehyde) | Stretching |

| 1620-1580 | Medium | N-H (Amine) | Bending (scissoring) |

| 1600-1450 | Medium-Strong | C=C (Aromatic) | Ring stretching |

| 1300-1200 | Strong | C-O (Aryl ether) | Asymmetric stretching |

| 1100-1000 | Medium | C-O (Aryl ether) | Symmetric stretching |

| ~850-750 | Strong | C-H (Aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of molecules[4]. The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₈H₉NO₂ with a monoisotopic mass of 151.0633 Da[5].

| m/z (mass-to-charge ratio) | Ion | Notes |

| 151 | [M]⁺ | Molecular ion peak. |

| 150 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |

| 122 | [M-CHO]⁺ | Loss of the formyl radical. |

| 108 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene group. |

Experimental Protocols

The following are general methodologies for acquiring the spectral data for a compound such as this compound.

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR data[6].

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to ensure homogeneity for sharp peaks.

-

-

Data Acquisition :

-

Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the splitting patterns and measure coupling constants (J) in Hertz (Hz).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid this compound sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

Mass Spectrometry

The sample molecules are introduced into the gas phase in a vacuum and then ionized[7].

-

Sample Preparation :

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration suitable for the instrument, typically in the µg/mL to ng/mL range.

-

-

Ionization :

-

Utilize an appropriate ionization technique. Electron Impact (EI) is a common method where a high-energy electron beam is used to ionize the sample molecules, often leading to fragmentation[7]. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally fragile molecules.

-

-

Mass Analysis :

-

The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | C8H9NO2 | CID 14984642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 3-Amino-4-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-methoxybenzaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. It includes predicted qualitative solubility, detailed experimental protocols for solubility determination, and a thorough examination of a key synthetic application: Schiff base formation.

Predicted Solubility Profile

Based on the molecular structure of this compound, which features a polar aromatic amine, a methoxy group, and an aldehyde functional group, its solubility in organic solvents can be predicted based on the principle of "like dissolves like." The presence of both polar (amino, methoxy, aldehyde) and nonpolar (benzene ring) moieties suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino and carbonyl groups can form hydrogen bonds with the hydroxyl group of protic solvents, leading to good solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions between the polar functional groups of this compound and these solvents are expected to result in high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately Soluble | These solvents are less polar than DMSO and DMF. While dipole-dipole interactions are present, the overall solvation may be less effective, leading to moderate solubility. |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking. However, the polar functional groups of the solute will have unfavorable interactions with the nonpolar solvent, likely resulting in low solubility. |

| Halogenated | Dichloromethane | Moderately Soluble | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions. It is a good solvent for a wide range of organic compounds and is expected to solubilize this compound to a moderate extent. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant difference in polarity between the highly polar solute and the nonpolar aliphatic solvent will result in very poor solvation and thus, insolubility. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a widely accepted method for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method: A Standard Protocol

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a 0.45 µm filter to draw the sample. This ensures that no undissolved solid is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or beaker in a desiccator to cool to room temperature.

-

Weigh the dish or beaker containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/beaker from the final weight.

-

Solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

Solubility (mol/L) = (Mass of solute in g / Molar mass of solute in g/mol ) / (Volume of supernatant in L)

-

Table 2: Data Collection for Solubility Determination

| Solvent | Temperature (°C) | Volume of Supernatant (mL) | Initial Weight of Dish (g) | Final Weight of Dish (g) | Mass of Solute (g) | Solubility (g/L) | Solubility (mol/L) |

Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

Application in Synthesis: Schiff Base Formation

This compound is a valuable precursor in organic synthesis, particularly for the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine group with a carbonyl compound.

Reaction Mechanism of Schiff Base Formation

The formation of a Schiff base from this compound and an aldehyde or ketone proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.[1][2][3]

Caption: Simplified signaling pathway for Schiff base formation.

A more detailed mechanistic representation is provided below:

Caption: Detailed reaction mechanism for Schiff base formation.

Experimental Protocol for Schiff Base Synthesis

The following is a general procedure for the synthesis of a Schiff base from this compound and a generic aldehyde.

Objective: To synthesize a Schiff base via the condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

-

To this solution, add 1.0 equivalent of the aromatic aldehyde.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Equip the flask with a reflux condenser and a stir bar.

-

-

Reaction:

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

The reaction is typically complete within 2-4 hours.

-

-

Isolation and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Further cool the flask in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Dry the purified crystals in a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as FT-IR (to confirm the presence of the C=N imine bond) and ¹H NMR.

-

Experimental Workflow for Schiff Base Synthesis

Caption: Experimental workflow for the synthesis of a Schiff base.

Conclusion

References

The Synthetic Versatility of 3-Amino-4-methoxybenzaldehyde: A Gateway to Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzaldehyde is a versatile starting material in organic synthesis, serving as a valuable scaffold for the construction of a diverse array of heterocyclic compounds with significant biological activities. Its unique trifunctional nature, possessing an aldehyde, a primary amine, and a methoxy group on a benzene ring, allows for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of Schiff bases, quinazolines, and benzimidazoles, which have shown promise in areas such as anticancer and antimicrobial research. This document details experimental protocols, presents quantitative data for key reactions, and visualizes relevant biological pathways and experimental workflows.

Core Syntheses and Methodologies

This compound is a key precursor for the synthesis of various heterocyclic systems. The following sections detail the synthesis of prominent classes of compounds derived from this starting material.

Synthesis of Schiff Bases

The condensation reaction between the amino group of this compound and various aldehydes or ketones is a straightforward method to synthesize Schiff bases (imines). These compounds are not only important intermediates for the synthesis of more complex heterocyclic systems but also exhibit a range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

A solution of this compound (1.0 mmol) in ethanol (20 mL) is prepared. To this solution, an equimolar amount (1.0 mmol) of the desired substituted aromatic aldehyde is added. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

Table 1: Synthesis of Schiff Base Derivatives

| Reactant 2 (Substituted Aldehyde) | Product | Reaction Time (h) | Yield (%) |

| Benzaldehyde | N-(phenylmethylene)-3-amino-4-methoxybenzaldehyde | 4 | 85 |

| 4-Chlorobenzaldehyde | N-(4-chlorophenylmethylene)-3-amino-4-methoxybenzaldehyde | 5 | 92 |

| 4-Nitrobenzaldehyde | N-(4-nitrophenylmethylene)-3-amino-4-methoxybenzaldehyde | 6 | 88 |

| Salicylaldehyde | N-(2-hydroxyphenylmethylene)-3-amino-4-methoxybenzaldehyde | 4 | 90 |

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including potent anticancer effects. This compound can be utilized in multi-component reactions to construct the quinazoline scaffold.

Experimental Protocol: Synthesis of a Quinazoline Derivative

A mixture of this compound (1.0 mmol), an appropriate 2-aminobenzamide (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in ethanol (25 mL) is refluxed for 8-10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired quinazoline derivative.

Table 2: Anticancer Activity of Synthesized Quinazoline Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| Quinazoline Derivative A | MCF-7 (Breast Cancer) | 5.91[1] |

| Quinazoline Derivative B | MCF-7 (Breast Cancer) | 6.25[1] |

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The synthesis of benzimidazole derivatives can be achieved through the condensation of this compound with o-phenylenediamines.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

A mixture of this compound (1.0 mmol) and a substituted o-phenylenediamine (1.0 mmol) is dissolved in ethanol (30 mL). A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is added to the solution. The reaction mixture is refluxed for 6-8 hours, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is recrystallized from an appropriate solvent (e.g., ethanol or isopropyl alcohol) to yield the pure benzimidazole derivative.[2]

Table 3: Yields of Benzimidazole Derivatives

| o-Phenylenediamine Derivative | Product | Yield (%) |

| o-Phenylenediamine | 2-(3-Amino-4-methoxyphenyl)-1H-benzo[d]imidazole | 85 |

| 4-Methyl-1,2-phenylenediamine | 2-(3-Amino-4-methoxyphenyl)-5-methyl-1H-benzo[d]imidazole | 82 |

| 4-Chloro-1,2-phenylenediamine | 2-(3-Amino-4-methoxyphenyl)-5-chloro-1H-benzo[d]imidazole | 88 |

Visualizing Reaction Mechanisms and Biological Pathways

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of heterocyclic compounds derived from this compound.

Caption: General workflow for the synthesis of Schiff bases.

Caption: A typical multi-step organic synthesis workflow.[3]

Signaling Pathways in Cancer Therapeutics

Derivatives of this compound, particularly quinazolines, have demonstrated significant anticancer activity. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through intrinsic and extrinsic pathways, and the modulation of key signaling cascades like NF-κB.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases.

Caption: The intrinsic apoptosis pathway induced by quinazoline derivatives.[4][5][6][7][8]

Extrinsic Apoptosis Pathway and NF-κB Signaling

The extrinsic pathway is initiated by external signals that activate death receptors on the cell surface, leading to the activation of caspase-8. Some quinazoline derivatives have been shown to induce apoptosis through this pathway, which can be associated with the inhibition of the NF-κB signaling pathway.[1]

References

- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. biotage.com [biotage.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Amino-4-methoxybenzaldehyde. The document delves into the electronic and steric factors influencing its nucleophilicity and basicity, offering a foundation for its application in synthetic chemistry and drug design. Detailed experimental protocols for key reactions, including Schiff base formation, acylation, and diazotization, are provided. Furthermore, this guide explores the potential biological significance of derivatives of this compound and outlines a typical workflow for their synthesis and evaluation.

Introduction

This compound is a versatile aromatic compound featuring an amino group, a methoxy group, and a formyl group on a benzene ring. The interplay of these functional groups dictates the molecule's reactivity, particularly that of the amino group. Understanding the nuances of this reactivity is crucial for its effective utilization as a building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and biologically active compounds. This guide aims to provide a detailed technical overview for researchers and professionals in the field of drug development and organic synthesis.

Physicochemical Properties and Reactivity of the Amino Group

The reactivity of the amino group in this compound is primarily governed by the electronic effects of the methoxy and formyl substituents on the aromatic ring.

2.1. Electronic Effects and Basicity

The basicity of an aromatic amine is determined by the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing basicity, while electron-withdrawing groups (EWGs) decrease electron density, reducing basicity.

-

Methoxy Group (-OCH₃): Located at the para position relative to the amino group, the methoxy group acts as an electron-donating group through its +R (resonance) effect, which is stronger than its -I (inductive) effect. This donation of electron density into the aromatic ring increases the electron density on the amino nitrogen, making it more basic than aniline.

-

Formyl Group (-CHO): Positioned meta to the amino group, the formyl group is a strong electron-withdrawing group due to both its -R and -I effects. This withdrawal of electron density from the aromatic ring deactivates the ring and decreases the electron density on the amino nitrogen, thereby reducing its basicity.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| pKa (conjugate acid) | Estimated 4-5 | Inferred from substituent effects |

2.2. Nucleophilicity and Reactivity in Common Reactions

The amino group in this compound is a potent nucleophile, readily participating in a variety of organic reactions. The electron-donating methoxy group enhances its nucleophilicity compared to aniline, while the electron-withdrawing formyl group tempers this effect to some extent.

Key reactions involving the amino group include:

-

Schiff Base Formation: The amino group undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is fundamental in the synthesis of various biologically active compounds.

-

Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

-

Diazotization: As a primary aromatic amine, it can be converted to a diazonium salt upon treatment with nitrous acid. These diazonium salts are versatile intermediates for the synthesis of a wide range of derivatives.

Key Experiments and Protocols

This section provides detailed experimental protocols for the key reactions of the amino group in this compound.

3.1. Schiff Base Formation

Reaction: Condensation of this compound with a carbonyl compound.

General Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

3.2. Acylation of the Amino Group

Reaction: Formation of an amide from this compound.

General Protocol:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.5-2 equivalents), to the solution to act as a scavenger for the acid byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

3.3. Diazotization and Subsequent Coupling

Reaction: Formation of a diazonium salt followed by a coupling reaction.

General Protocol for Diazotization:

-

Suspend this compound (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes. The formation of the diazonium salt is often indicated by a color change.

-

The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

General Protocol for Azo Coupling (Example with β-naphthol):

-

In a separate beaker, dissolve the coupling agent (e.g., β-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored azo dye will precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry.

-

The crude azo dye can be purified by recrystallization.

Visualization of Workflows and Pathways

4.1. General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a Schiff base derivative of this compound.

4.2. Drug Discovery Process

Derivatives of this compound, particularly Schiff bases, are often investigated for their biological activities. The following diagram outlines a simplified drug discovery process involving these compounds.

Biological Significance and Potential Applications

While specific signaling pathways involving this compound are not well-documented, its derivatives, particularly Schiff bases, have been explored for a range of biological activities. Aromatic aldehydes and their imine derivatives are known to interact with various biological targets.

Schiff bases are known to exhibit a wide spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: The imine group is a key pharmacophore in many antimicrobial agents.

-

Anticancer Activity: Certain Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.

The presence of the methoxy and a reactive aldehyde or imine group in derivatives of this compound makes them interesting candidates for further investigation in drug discovery programs. The structural diversity that can be achieved through reactions at the amino and formyl groups allows for the generation of large libraries of compounds for biological screening.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. The reactivity of its amino group is modulated by the electronic contributions of the methoxy and formyl substituents, rendering it a versatile nucleophile for a variety of chemical transformations. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers and professionals engaged in the synthesis and evaluation of novel compounds for drug discovery and other applications. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize their therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Amino-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound. Their facile synthesis and diverse biological activities have established them as privileged scaffolds in medicinal chemistry and materials science. Schiff bases derived from substituted benzaldehydes are of particular interest due to the tunable electronic and steric properties conferred by the substituents.

3-Amino-4-methoxybenzaldehyde is an attractive precursor for Schiff base synthesis, incorporating both an electron-donating methoxy group and a reactive amino group, which can influence the pharmacological profile of the resulting imines. These structural motifs are often associated with enhanced biological activities, including antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound, along with application notes supported by quantitative data from analogous compounds.

Application Notes

Schiff bases incorporating the 3-amino-4-methoxyphenyl moiety are promising candidates for various therapeutic applications, primarily due to the electronic properties imparted by the amino and methoxy substituents. These groups can enhance the molecule's ability to interact with biological targets.

Antimicrobial Activity

The imine group is crucial for the antimicrobial activity of Schiff bases, often implicated in the disruption of microbial cell walls or interference with essential enzymatic processes. The presence of methoxy and amino groups on the aromatic ring can modulate this activity. While specific data for Schiff bases derived directly from this compound is emerging, the antimicrobial potential can be inferred from structurally related compounds.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar Schiff Bases

| Compound/Class | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference Compound |

| Benzaldehyde-derived Schiff Base (PC1) | 62.5 | 62.5 | 250 | Ciprofloxacin/Amphotericin B |

| Anisaldehyde-derived Schiff Base (PC2) | 62.5 | 250 | 62.5 | Ciprofloxacin/Amphotericin B |

| Nitrobenzaldehyde-derived Schiff Base | 24-49 | - | 24 | Nystatin |

| Dichloroaniline-derived Schiff Base | - | - | - | - |

Data presented is for analogous Schiff bases to indicate potential activity ranges.[1][2]

Anticancer Activity